molecular formula C65H119N5O28S B12043657 Biotin-PEG23-MAL

Biotin-PEG23-MAL

Cat. No.: B12043657
M. Wt: 1450.7 g/mol
InChI Key: YUDZHUVXVXAVNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG23-MAL is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG spacer, followed by the attachment of a maleimide group. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG23-MAL primarily undergoes biotinylation reactions, where the maleimide group reacts with thiol groups in biomolecules. This reaction is a specific Michael addition reaction that occurs under mild conditions (pH 6.5-7.5) and forms a stable thioether bond .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with thiol-containing biomolecules is a biotinylated biomolecule, where the biotin moiety is covalently attached to the biomolecule via the PEG spacer .

Scientific Research Applications

Biotin-PEG23-MAL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Biotin-PEG23-MAL involves the specific reaction of the maleimide group with thiol groups in biomolecules. This reaction forms a stable thioether bond, resulting in the covalent attachment of the biotin moiety to the biomolecule. The PEG spacer provides flexibility and water solubility, reducing immunogenicity and aggregation of the labeled biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long PEG spacer, which provides optimal spacing between the biotin moiety and the labeled biomolecule. This spacing enhances the water solubility and reduces the immunogenicity and aggregation of the labeled biomolecules, making it highly suitable for various bioconjugation applications .

Properties

Molecular Formula

C65H119N5O28S

Molecular Weight

1450.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C65H119N5O28S/c71-60(4-2-1-3-59-64-58(57-99-59)68-65(75)69-64)66-8-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-56-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-9-67-61(72)7-10-70-62(73)5-6-63(70)74/h5-6,58-59,64H,1-4,7-57H2,(H,66,71)(H,67,72)(H2,68,69,75)

InChI Key

YUDZHUVXVXAVNG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Origin of Product

United States

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